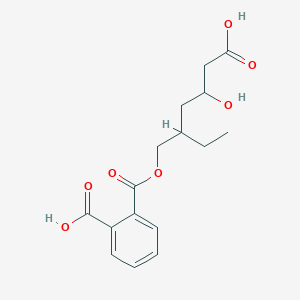
beta-Asarona
Descripción general
Descripción
CIS-ASARONE: es un compuesto natural que se encuentra en ciertas plantas como Acorus calamus y Asarum. Pertenece a la clase de los fenilpropanoides y es conocido por sus propiedades de aceite volátil fragante. Existen dos isómeros de asarona: α-asarona (trans) y β-asarona (cis), siendo este último el objeto de este artículo .
Aplicaciones Científicas De Investigación
El CIS-ASARONE tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química:
- Utilizado como precursor en la síntesis de diversos compuestos orgánicos.
- Estudiado por sus propiedades químicas y reactividad únicas.
Biología:
Medicina:
- Investigado por sus potenciales efectos neuroprotectores en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la enfermedad de Parkinson .
- Muestra promesa en la reducción del estrés oxidativo y la neuroinflamación .
Industria:
- Utilizado en la industria de la fragancia debido a su aroma agradable.
- Employed as a natural pesticide and bactericide .
Mecanismo De Acción
El CIS-ASARONE ejerce sus efectos a través de varios mecanismos:
Propiedades Antioxidantes: Mitiga el estrés oxidativo neutralizando los radicales libres.
Vías de Señalización Neuroprotectora: Activa varias vías que promueven la supervivencia neuronal y reducen la neuroinflamación.
Efectos Antiinflamatorios: Inhibe las vías de señalización NF-κB y JNK, reduciendo la producción de mediadores proinflamatorios.
Análisis Bioquímico
Biochemical Properties
Beta-Asarone interacts with various enzymes and proteins. For instance, it has been suggested that the overexpression of cytochrome P450 monooxygenase (P450) genes could be associated with the response to Beta-Asarone .
Cellular Effects
Beta-Asarone has significant effects on various types of cells and cellular processes. It has been observed to have lethal effects against insect pests . In the context of neurodegeneration, Beta-Asarone has been shown to provide protection against oxidative stress and neuronal damage induced by beta-amyloid .
Molecular Mechanism
Beta-Asarone exerts its effects at the molecular level through various mechanisms. It has been suggested that enhanced detoxification via P450s could be involved in the observed sublethal effects . In the context of neurodegeneration, Beta-Asarone has been shown to increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPX) .
Dosage Effects in Animal Models
In animal models, the effects of Beta-Asarone have been studied at different dosages. For instance, it has been shown to have protective effects against neurodegeneration induced by beta-amyloid
Metabolic Pathways
Beta-Asarone is involved in various metabolic pathways. It interacts with enzymes such as P450s
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El CIS-ASARONE se puede extraer del aceite esencial de Acorus tatarinowii utilizando cromatografía de gases preparativa. El aceite se fracciona primero mediante cromatografía en gel de sílice utilizando diferentes proporciones de éter de petróleo y acetato de etilo como solventes de elución en gradiente. La fracción que contiene la mezcla de isómeros se separa luego mediante cromatografía de gases preparativa .
Métodos de Producción Industrial: Otro método implica extracción acelerada por solvente y cromatografía de contracorriente de alta velocidad por coordinación de iones plata. Este método utiliza un sistema de solventes bifásico compuesto de n-hexano-acetato de etilo-etanol-agua con iones plata para separar los isómeros del extracto crudo .
Análisis De Reacciones Químicas
Tipos de Reacciones: El CIS-ASARONE sufre varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como bromo o cloro.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Comparación Con Compuestos Similares
El CIS-ASARONE se compara con otros compuestos similares como la α-asarona (isómero trans) y la trans-isoasarona.
Compuestos Similares:
α-Asarona: El isómero trans de asarona, que tiene propiedades químicas similares pero diferentes actividades biológicas.
Trans-Isoasarona: Otro isómero con características químicas y biológicas distintas.
Unicidad: El CIS-ASARONE es único debido a su configuración isomérica específica, que influye en su reactividad química y efectos biológicos. Su configuración cis permite diferentes interacciones con los objetivos biológicos en comparación con su isómero trans .
Propiedades
IUPAC Name |
1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAZBXYICVSKP-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020057 | |
| Record name | beta-Asarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5273-86-9 | |
| Record name | β-Asarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Asarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Asarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethoxypropen-1-ylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ASARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA3MH6IUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





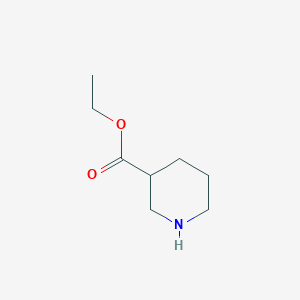


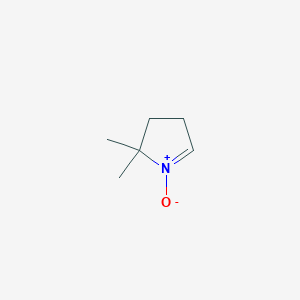
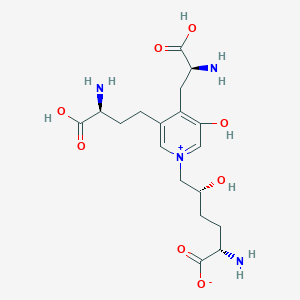
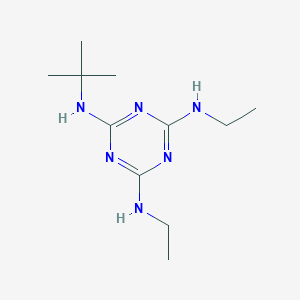
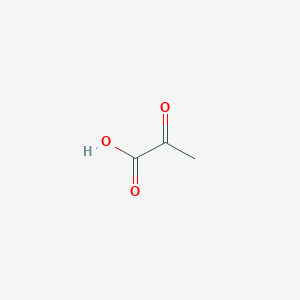
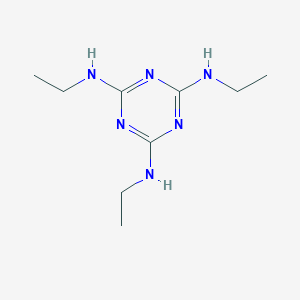
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)
